
Methyl 2-chloro-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-4-methylpentanoate is an organic compound with the molecular formula C7H13ClO2. It is a chlorinated ester, which means it contains both an ester functional group and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-4-methylpentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-methylpentanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-hydroxy-4-methylpentanoate or 2-amino-4-methylpentanoate.
Hydrolysis: 2-chloro-4-methylpentanoic acid and methanol.
Reduction: 2-chloro-4-methylpentanol.
Applications De Recherche Scientifique
Methyl 2-chloro-4-methylpentanoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the synthesis of bioactive compounds.
Material Science: Used in the development of new materials with specific properties.
Chemical Biology: Studied for its interactions with biological molecules and potential biological activity.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-4-methylpentanoate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-chloropropanoate: Similar structure but with a shorter carbon chain.
Methyl 2-chloro-3-methylbutanoate: Similar structure with a different position of the methyl group.
Methyl 2-bromo-4-methylpentanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Methyl 2-chloro-4-methylpentanoate is unique due to its specific arrangement of the chlorine atom and the ester group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
55905-16-3 |
|---|---|
Formule moléculaire |
C7H13ClO2 |
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
methyl 2-chloro-4-methylpentanoate |
InChI |
InChI=1S/C7H13ClO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4H2,1-3H3 |
Clé InChI |
YYGYFVZQCDLIFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


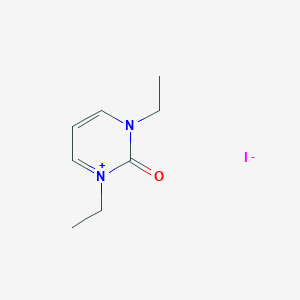
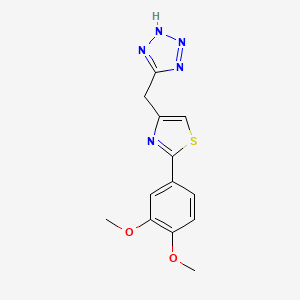

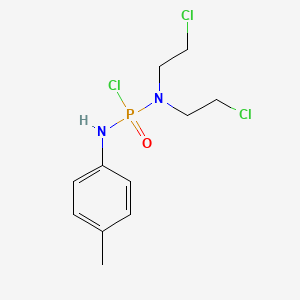
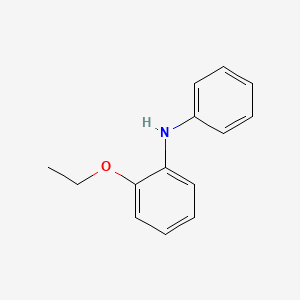
![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
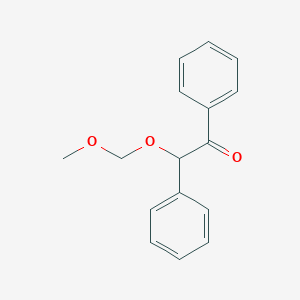
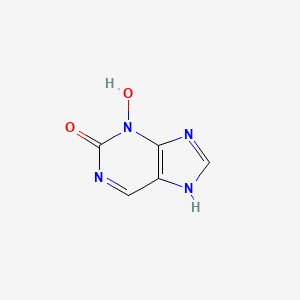


![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
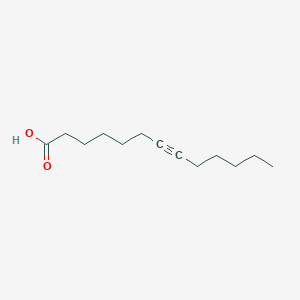
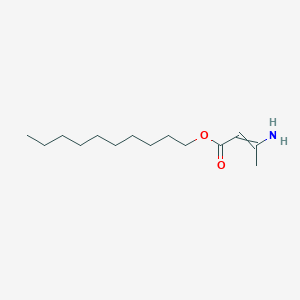
![(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14643850.png)
